

"comparative DFT studies of substituted diphenylquinoxaline isomers"

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Compound of Interest

Compound Name: 6,7-Dichloro-2,3-diphenylquinoxaline

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A Comparative Guide to Substituted Diphenylquinoxaline Isomers: A DFT Perspective

For researchers and professionals in the fields of materials science and drug development, understanding the nuanced electronic and photophysical properties of substituted diphenylquinoxaline isomers is crucial for designing novel organic materials and therapeutics. This guide provides a comparative analysis of these isomers, leveraging data from Density Functional Theory (DFT) studies to elucidate their structure-property relationships.

Comparative Analysis of Electronic Properties

The electronic properties of substituted diphenylquinoxaline isomers are highly dependent on the nature and position of their substituents. DFT calculations provide valuable insights into the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gaps, which are critical determinants of a molecule's charge transport and photophysical behavior.

A comparative study on two D–A–D–A configured molecules, 2-cyano-3-(5-(8-(3,4-ethylenedioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 6) and 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 7), reveals the influence of the donor group on their electronic properties.^{[1][2][3]} The 2,3-diphenylquinoxaline core acts as an electron-withdrawing separator in these molecules.^[1]

Compound	Substituent on Quinoxaline	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
Compound 6	8-(3,4-ethylenedioxythiophen-5-yl)	-5.60	-3.04	2.56
Compound 7	8-(thiophen-2-yl)	-5.83	-3.16	2.67

Table 1: Comparison of HOMO, LUMO, and Energy Gap for two substituted diphenylquinoxaline isomers calculated at the B3LYP/cc-pVDZ level.[\[1\]](#)[\[2\]](#)

The data indicates that the ethylenedioxythiophene substituent in Compound 6 results in a higher HOMO energy level and a smaller energy gap compared to the thiophene substituent in Compound 7.[\[1\]](#) This suggests that Compound 6 has better electron-donating properties.[\[1\]](#) The distribution of HOMO/LUMO orbitals and the ionization potential values indicate good semiconducting properties for both compounds, suggesting they can act as bipolar materials.[\[2\]](#)

Photophysical and Photovoltaic Properties

The absorption and emission characteristics of these isomers are directly linked to their electronic structure. The substituents play a significant role in modulating the intramolecular charge transfer (ICT) and, consequently, the optical properties.

Both compounds 6 and 7 exhibit good absorption in the visible light spectrum (380–550 nm).[\[2\]](#) [\[3\]](#) Specifically, the absorption peaks are situated between 285 nm and 550 nm.[\[1\]](#) Compound 6 displays an enlarged absorption spectrum in comparison to compound 7, which can be attributed to the stronger electron-donating nature of the ethylenedioxythiophene group.[\[1\]](#) The theoretical UV-Vis spectra show absorption maxima (λ_{max}) corresponding to π – π^* transitions and charge-transfer processes.[\[1\]](#)

Compound	λ_{max} (nm)	Oscillator Strength (f)	Light Harvesting Efficiency (LHE)	Open-Circuit Photovoltage (Voc) (eV)
Compound 6	532	0.74	0.82	0.96
Compound 7	510	0.73	0.81	0.84

Table 2: Comparison of photophysical and photovoltaic parameters for Compound 6 and 7.[2]

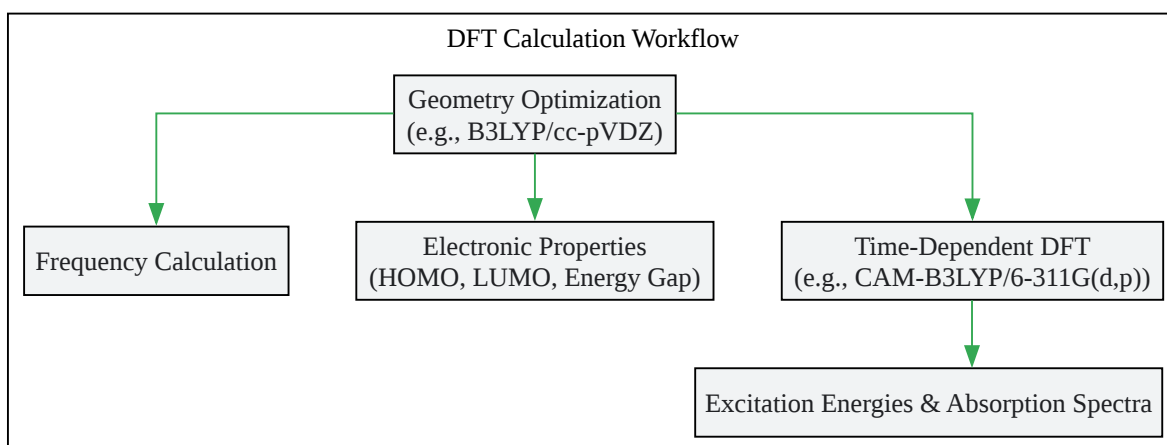
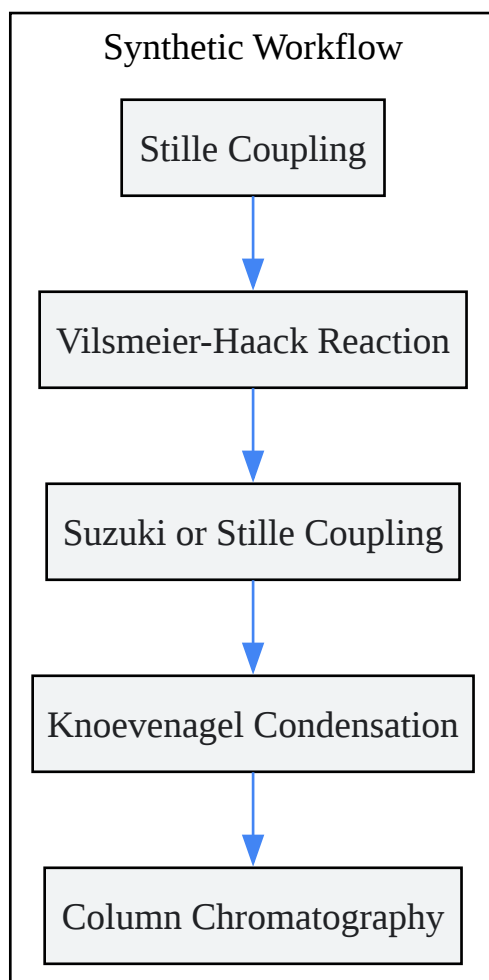
The higher light-harvesting efficiency and open-circuit photovoltage of Compound 6 further underscore its potential for application in organic solar cells.[1][2]

Experimental and Computational Protocols

A combination of experimental synthesis and theoretical calculations is essential for a comprehensive understanding of these complex molecules.

Synthesis Workflow

The synthesis of these diphenylquinoxaline derivatives typically involves a multi-step process. For compounds 6 and 7, the synthesis involves Stille coupling, Vilsmeier-Haack reaction, and a final Knoevenagel condensation.[1][2]



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